Product packaging for 1-(3-Chloro-2-fluorophenyl)pentan-1-one(Cat. No.:)

1-(3-Chloro-2-fluorophenyl)pentan-1-one

Cat. No.: B13026242
M. Wt: 214.66 g/mol
InChI Key: QREBNYQQCALJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Chloro-2-fluorophenyl)pentan-1-one ( 1343048-33-8) is an organic compound with the molecular formula C11H12ClFO and a molecular weight of 214.66 g/mol . This chemical serves as a valuable synthetic building block in medicinal chemistry and pharmaceutical research. Its key research application is as a key intermediate in the design and synthesis of potent Murine Double Minute 2 (MDM2) inhibitors, such as the clinical candidate AA-115/APG-115 . These inhibitors target the MDM2-p53 protein-protein interaction, a promising therapeutic strategy for cancer treatment that aims to reactivate the tumor suppressor function of p53 in wild-type p53 cancers . The 3-chloro-2-fluorophenyl moiety is a critical structural feature that allows the molecule to project into the Leu26 binding pocket of the MDM2 protein, effectively disrupting its interaction with p53 . Researchers can utilize this compound to develop novel spirooxindole-based and other small-molecule inhibitors. The product is accompanied by analytical data including SMILES notation (CCCCC(=O)C1=CC=CC(Cl)=C1F) and an InChI Key (QREBNYQQCALJAC-UHFFFAOYSA-N) for verification and computational research purposes . Available in various pack sizes, this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClFO B13026242 1-(3-Chloro-2-fluorophenyl)pentan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClFO

Molecular Weight

214.66 g/mol

IUPAC Name

1-(3-chloro-2-fluorophenyl)pentan-1-one

InChI

InChI=1S/C11H12ClFO/c1-2-3-7-10(14)8-5-4-6-9(12)11(8)13/h4-6H,2-3,7H2,1H3

InChI Key

QREBNYQQCALJAC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=C(C(=CC=C1)Cl)F

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 1 3 Chloro 2 Fluorophenyl Pentan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules in solution. For 1-(3-Chloro-2-fluorophenyl)pentan-1-one, both ¹H and ¹³C NMR provide definitive information about its carbon skeleton and the chemical environment of each atom.

The analysis of ¹H and ¹³C NMR chemical shifts allows for the assignment of each proton and carbon in the molecule. The electron-withdrawing effects of the carbonyl group, the fluorine, and the chlorine atoms significantly influence the chemical shifts, particularly of the aromatic and adjacent aliphatic protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals from the aromatic ring and the pentanoyl chain.

Aromatic Region (approx. 7.2-7.8 ppm): The three protons on the phenyl ring exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The proton ortho to the fluorine and para to the chlorine (H-6) is expected to be the most deshielded.

Aliphatic Chain: The methylene (B1212753) protons (H-α) adjacent to the carbonyl group are deshielded and typically appear around 2.9-3.1 ppm. libretexts.org The subsequent methylene groups (H-β and H-γ) appear further upfield, and the terminal methyl group (H-δ) is found at the highest field, typically around 0.9 ppm. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon framework. nih.gov

Carbonyl Carbon (approx. 195-205 ppm): The ketone carbonyl carbon is highly deshielded and appears at a low field. nih.gov

Aromatic Carbons (approx. 120-160 ppm): The carbon attached to the fluorine (C-2) will show a large one-bond carbon-fluorine coupling (¹JCF) and will be significantly downfield. The carbon bonded to the chlorine (C-3) is also shifted downfield. The remaining aromatic carbons can be assigned based on their chemical shifts and coupling to fluorine.

Aliphatic Carbons: The chemical shifts of the pentanoyl chain carbons decrease with increasing distance from the electron-withdrawing carbonyl group.

The following tables provide predicted chemical shift values based on established substituent effects and data from analogous compounds. caspre.canmrdb.orgorganicchemistrydata.orgnmrdb.org

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-4'~7.6 - 7.8multiplet
H-5'~7.2 - 7.4multiplet
H-6'~7.5 - 7.7multiplet
H-α (CH₂)~2.9 - 3.1triplet
H-β (CH₂)~1.6 - 1.8multiplet
H-γ (CH₂)~1.3 - 1.5multiplet
H-δ (CH₃)~0.9 - 1.0triplet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O~198
C-1' (C-CO)~135
C-2' (C-F)~158 (doublet, ¹JCF)
C-3' (C-Cl)~132
C-4'~130
C-5'~125
C-6'~128
C-α (CH₂)~38
C-β (CH₂)~26
C-γ (CH₂)~22
C-δ (CH₃)~14

Spin-spin coupling provides valuable information about the connectivity of atoms and the conformation of the molecule.

H-H Coupling: In the aliphatic chain, the protons on adjacent carbons will couple with each other. The H-α protons will appear as a triplet due to coupling with the H-β protons. The H-δ methyl protons will also appear as a triplet from coupling with the H-γ protons. The H-β and H-γ protons will show more complex multiplets. Typical vicinal coupling constants (³JHH) in such flexible alkyl chains are around 7-8 Hz.

H-F Coupling: The fluorine atom couples with the aromatic protons. The magnitude of the coupling constant depends on the number of bonds separating the nuclei. Ortho coupling (³JHF) is typically the largest (around 8-10 Hz), followed by meta coupling (⁴JHF, ~4-6 Hz), and para coupling (⁵JHF, ~1-2 Hz). rsc.org

Through-Space Coupling: In 2'-fluoro-substituted acetophenone (B1666503) derivatives, through-space coupling between the fluorine atom and the protons on the acyl chain can be observed if they are in close spatial proximity. nih.govacs.org For this compound, the conformation of the pentanoyl group relative to the aromatic ring will determine if such couplings are present, which can provide insight into the preferred stereochemical arrangement. nih.gov For instance, a significant ⁵JHF between the fluorine and the α-protons of the pentanoyl chain would suggest a conformation where these groups are close in space. acs.org

2D NMR Spectroscopy: To unambiguously assign all signals and confirm the structure, two-dimensional NMR experiments are essential. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network within the molecule. emerypharma.com Cross-peaks would connect H-α to H-β, H-β to H-γ, and H-γ to H-δ in the pentanoyl chain. It would also show correlations between the coupled aromatic protons. emerypharma.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to, allowing for the definitive assignment of each carbon based on the known proton assignments. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. ipb.pt It is crucial for connecting the different fragments of the molecule. For example, the H-α protons would show a correlation to the carbonyl carbon and to the aromatic C-1' carbon, confirming the attachment of the pentanoyl chain. Aromatic protons would show correlations to neighboring carbons and to the carbonyl carbon, helping to assign the quaternary carbons. nih.gov

Solid-State NMR (ssNMR): While solution NMR provides data on molecules in a dynamic state, ssNMR characterizes the compound in its solid, crystalline, or amorphous form. nih.gov This technique can reveal information about polymorphism, molecular conformation, and intermolecular interactions in the solid state. nih.govnih.gov For this compound, ¹³C and ¹⁹F ssNMR could be particularly informative, as the chemical shifts and tensor parameters are sensitive to the local electronic environment and molecular packing, including potential halogen bonding or other non-covalent interactions involving the chlorine and fluorine atoms. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups and skeletal vibrations of a molecule.

The most prominent feature in the infrared spectrum of a ketone is the strong absorption due to the C=O stretching vibration. spectroscopyonline.com

Frequency Range: For aliphatic ketones, this band typically appears in the range of 1710-1730 cm⁻¹. msu.edu However, when the carbonyl group is conjugated with an aromatic ring, as in acetophenone, the frequency is lowered by about 20-30 cm⁻¹ due to delocalization of π-electrons, which weakens the C=O bond. libretexts.orgpg.edu.pl

Substituent Effects: For this compound, the carbonyl stretching frequency is expected to be in the range of 1680-1700 cm⁻¹. The electron-withdrawing nature of the chlorine and fluorine substituents on the phenyl ring can slightly counteract the effect of conjugation, potentially shifting the frequency to a slightly higher value compared to an unsubstituted phenyl pentanone. modgraph.co.uk

Environmental Effects: The exact position of the C=O stretch is sensitive to the physical state and solvent. In polar solvents, hydrogen bonding to the carbonyl oxygen can lower the stretching frequency by a few cm⁻¹ compared to the gas phase or a non-polar solvent. msu.edu

Typical IR and Raman Carbonyl Frequencies

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
C=O Stretch (Aromatic Ketone)1680 - 17001680 - 1700Strong (IR), Medium (Raman)

The vibrations involving the carbon-halogen bonds and the aromatic ring provide a "fingerprint" for the substitution pattern. libretexts.org

C-Cl Vibrations: The C-Cl stretching vibration for aryl chlorides typically appears as a strong band in the 1000-1100 cm⁻¹ region. Other bending vibrations can be found at lower frequencies.

C-F Vibrations: The C-F stretching vibration in fluoroaromatic compounds is usually found in the 1250-1100 cm⁻¹ range and is typically strong and characteristic. researchgate.net

Aromatic Ring Vibrations: The 1,2,3-trisubstituted benzene (B151609) ring has characteristic C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region, which are useful for confirming the substitution pattern. libretexts.orgchegg.com In-ring C=C stretching vibrations are expected around 1600, 1585, and 1500-1400 cm⁻¹. libretexts.org

Raman spectroscopy is also highly effective for observing these vibrations. acs.org The C-Cl and C-F stretching modes are often clearly visible in the Raman spectrum. aps.org Analysis of the vibrational modes, often aided by computational chemistry (DFT), can provide insights into the molecule's preferred conformation, as bond angles and dihedral angles influence the vibrational frequencies. mdpi.com

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound by analyzing how the molecule fragments upon ionization. The presence of chlorine and fluorine atoms, along with the ketone functional group and alkyl chain, results in a distinctive fragmentation pattern.

The molecular ion peak (M+) for this compound would appear as a doublet, characteristic of chlorine-containing compounds, due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which exist in an approximate natural abundance ratio of 3:1. youtube.commiamioh.edu The peak corresponding to the molecule with the ³⁵Cl isotope will be more intense.

Key fragmentation pathways for ketones often involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orglibretexts.org For this compound, two primary α-cleavage events are expected:

Loss of the butyl radical (•C₄H₉), resulting in a stable acylium ion containing the substituted phenyl ring.

Loss of the 3-chloro-2-fluorophenyl radical, leading to a pentanoyl cation.

Another common fragmentation for ketones with sufficiently long alkyl chains is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion StructureDescriptionPredicted m/z (for ³⁵Cl)
[C₁₁H₁₂ClFO]⁺Molecular Ion (M⁺)214
[C₁₁H₁₂³⁷ClFO]⁺Molecular Ion (M+2)216
[C₇H₃ClFO]⁺Acylium ion from loss of butyl radical157
[C₅H₉O]⁺Acylium ion from loss of substituted phenyl radical85
[C₈H₈ClFO]⁺Product of McLafferty Rearrangement173

Electrospray Ionization (ESI-MS) and Tandem Mass Spectrometry (MSⁿ)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. While this compound has moderate polarity, ESI-MS could be employed to generate protonated molecules, [M+H]⁺, with minimal fragmentation.

Tandem mass spectrometry (MSⁿ or MS/MS) would provide deeper structural insights. nih.gov By selecting the isotopic molecular ions ([M]⁺ at m/z 214 and 216) as precursor ions and subjecting them to collision-induced dissociation (CID), a detailed fragmentation tree can be constructed. This process allows for the confirmation of the fragmentation pathways proposed in the general mass spectrum, such as the characteristic loss of the butyl group (C₄H₉) or the elimination of neutral molecules like CO or HCl, providing unambiguous structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile compounds like this compound. epa.gov This technique separates the compound from a mixture based on its volatility and interaction with the GC column before it enters the mass spectrometer for detection and identification. eurl-pesticides.eu

GC-MS is exceptionally effective for assessing the purity of a synthesized batch of the compound. The gas chromatogram will show a primary peak corresponding to the target molecule, with the retention time being characteristic of the compound under specific analytical conditions. Any impurities will appear as separate peaks, and their corresponding mass spectra can be analyzed to identify their structures. researchgate.net Furthermore, the high sensitivity of GC-MS allows for trace analysis, making it possible to detect and quantify minute amounts of the compound in various matrices, which is essential for environmental and quality control applications. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a combination of weak intermolecular interactions. Given the functional groups present, the following interactions are expected to be significant in directing the supramolecular assembly:

C—H···O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor and is likely to form C—H···O interactions with hydrogen atoms from the alkyl chain or the aromatic ring of neighboring molecules. nih.govnih.gov These interactions often lead to the formation of dimeric or chain-like motifs.

C—H···F Interactions: The fluorine atom on the phenyl ring can act as a weak hydrogen bond acceptor, participating in C—H···F interactions. ed.ac.uk The contribution of these bonds to lattice energy is primarily dispersive rather than electrostatic. ed.ac.uk

Halogen···Halogen Interactions: Interactions involving the chlorine atom (Cl···Cl or Cl···O) could also play a role in the crystal packing.

Table 2: Expected Intermolecular Interactions in the Crystal Structure

Interaction TypeDonorAcceptorPotential Motif Formation
Hydrogen BondC—H (Aromatic/Alkyl)O (Carbonyl)Dimers, Chains nih.govnih.gov
Hydrogen BondC—H (Aromatic/Alkyl)F (Aromatic)Sheets, Networks ed.ac.uk
π-StackingPhenyl RingPhenyl RingOffset Stacks ed.ac.uk

Conformational Analysis in the Solid State and Comparison with Theoretical Models

The conformation of this compound in the solid state would reveal key structural features. The dihedral angle between the plane of the 3-chloro-2-fluorophenyl ring and the plane of the carbonyl group is a critical conformational parameter. nih.gov This twist is influenced by the steric hindrance from the ortho-fluorine atom and the electronic interactions between the phenyl ring and the carbonyl group.

The pentanoyl chain is flexible and can adopt various conformations. In the solid state, it would likely adopt a low-energy, extended (all-trans) conformation to minimize steric strain, though packing forces can induce gauche conformations.

Theoretical modeling, using methods like Density Functional Theory (DFT), would be essential for complementing the experimental X-ray data. rsc.org By optimizing the molecular geometry in the gas phase, a theoretical minimum-energy conformation can be calculated. Comparing this theoretical model with the experimentally determined solid-state structure allows for an assessment of the influence of intermolecular packing forces on the molecular conformation.

Other Advanced Spectroscopic Methods (e.g., Microwave Spectroscopy)

Microwave spectroscopy provides highly precise information about the rotational constants of a molecule in the gas phase, which are directly related to its moments of inertia and, therefore, its three-dimensional structure. A study on the closely related compound 3-chloro-2-fluorophenol (B1350553) using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy illustrates the power of this technique. furman.edu

For this compound, microwave spectroscopy could definitively determine the rotational constants (A, B, C) for the most stable conformer(s) present in the gas phase. This data would allow for the precise calculation of the molecule's shape and the relative orientations of the phenyl ring and the pentanoyl chain. Furthermore, analysis of the hyperfine splitting caused by the nuclear quadrupole moment of the chlorine atom would yield the nuclear quadrupole coupling constants (χaa, χbb, χcc), providing insight into the electronic environment around the chlorine nucleus. furman.edu

Table 3: Representative Data Obtainable from Microwave Spectroscopy (Based on analysis of 3-chloro-2-fluorophenol furman.edu)

ParameterType of InformationExample Value (for a conformer)
Rotational Constant AMolecular Moment of Inertia2500 MHz
Rotational Constant BMolecular Moment of Inertia1200 MHz
Rotational Constant CMolecular Moment of Inertia900 MHz
Quadrupole Coupling χaaElectronic environment of Cl nucleus-60 MHz
Quadrupole Coupling χbbElectronic environment of Cl nucleus35 MHz
Quadrupole Coupling χccElectronic environment of Cl nucleus25 MHz

Computational Chemistry and Theoretical Investigations of 1 3 Chloro 2 Fluorophenyl Pentan 1 One

Quantum Chemical Calculations for Optimized Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of a molecule.

To determine the most stable molecular structure of 1-(3-Chloro-2-fluorophenyl)pentan-1-one, Density Functional Theory (DFT) calculations would be employed. A common functional for such organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). The choice of basis set is crucial for accuracy; a set like 6-311++G(d,p) is often used as it provides a good balance between computational cost and precision by including polarization and diffuse functions, which are important for describing the electronic properties of atoms like chlorine and fluorine. nih.gov The calculations would optimize the bond lengths, bond angles, and dihedral angles of the molecule to find its ground-state energy minimum.

The pentanoyl chain attached to the phenyl ring introduces significant conformational flexibility. A conformational analysis would be necessary to identify the various possible spatial arrangements (conformers) of the molecule. wuxibiology.com This is typically done by systematically rotating the rotatable single bonds (e.g., C-C bonds in the pentanoyl chain and the bond connecting the carbonyl group to the phenyl ring) and calculating the energy of each resulting conformation. The results would be plotted on an energy landscape, a surface that maps the potential energy for each conformation, revealing the most stable (lowest energy) conformers and the energy barriers between them. mdpi.com

Molecular Orbital Analysis: HOMO-LUMO Energetics and Reactivity Indices

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. nih.govchalcogen.ro From these energies, various reactivity indices such as electronegativity, chemical hardness, and the electrophilicity index can be calculated to quantify the molecule's reactive nature. researchgate.net

Table 1: Hypothetical Frontier Orbital Energies and Reactivity Indices (Note: This table is for illustrative purposes only as no specific data exists for the target compound.)

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO -
Lowest Unoccupied Molecular Orbital Energy ELUMO -
Energy Gap ΔE -
Electronegativity χ -
Chemical Hardness η -

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). smolecule.com For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen and a positive potential around the hydrogen atoms. The electronegative chlorine and fluorine atoms would also influence the charge distribution on the aromatic ring.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within the molecule. nih.gov This analysis provides insight into intramolecular charge transfer, electron delocalization, and hyperconjugative interactions that contribute to the molecule's stability. For the target compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen, fluorine, and chlorine atoms into antibonding orbitals of adjacent bonds. The stabilization energies (E(2)) associated with these interactions would be calculated, with higher values indicating stronger interactions.

Table 2: Hypothetical NBO Analysis of Key Interactions (Note: This table is for illustrative purposes only as no specific data exists for the target compound.)

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP(O) π*(C-Caromatic) -
LP(F) σ*(Caromatic-Caromatic) -
LP(Cl) σ*(Caromatic-Caromatic) -

Prediction of Vibrational and Spectroscopic Properties

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. After geometry optimization using a method like DFT, a frequency calculation is performed. The resulting theoretical frequencies are often systematically higher than experimental values, so they are typically scaled by an appropriate factor to improve agreement with experimental data. The analysis would assign specific vibrational modes (e.g., C=O stretch, C-Cl stretch, C-F stretch, aromatic C-H bends) to the calculated frequencies, aiding in the interpretation of experimental spectra.

Table 3: List of Compounds Mentioned

Compound Name
This compound
1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea

Advanced Computational Studies (e.g., Noncovalent Interactions, Non-Linear Optical Properties, Thermodynamic Properties)

Noncovalent Interactions

No specific research data is available for the noncovalent interactions of this compound.

Non-Linear Optical (NLO) Properties

There are no published studies detailing the non-linear optical properties of this compound.

Thermodynamic Properties

Specific calculated thermodynamic properties for this compound have not been reported in the searched scientific literature.

Chemical Reactivity and Mechanistic Studies of 1 3 Chloro 2 Fluorophenyl Pentan 1 One

Reactions Involving the Ketone Functionality

The pentan-1-one moiety is a primary site for a range of chemical transformations typical of ketones, including reductions, oxidations, and reactions at the alpha-carbon.

The carbonyl group of 1-(3-Chloro-2-fluorophenyl)pentan-1-one is susceptible to reduction to form the corresponding secondary alcohol, 1-(3-chloro-2-fluorophenyl)pentan-1-ol. This transformation is typically achieved using hydride-based reducing agents.

Carbonyl Reduction Reagents

Reagent Product Notes
Sodium borohydride (B1222165) (NaBH₄) 1-(3-Chloro-2-fluorophenyl)pentan-1-ol A mild reducing agent selective for aldehydes and ketones.

Conversely, the oxidation of ketones is generally difficult and requires harsh conditions, often leading to cleavage of carbon-carbon bonds. Strong oxidizing agents like potassium permanganate under acidic conditions could potentially cleave the bond between the carbonyl carbon and the aromatic ring or the alpha-carbon, leading to a mixture of carboxylic acid products, including 3-chloro-2-fluorobenzoic acid.

The electrophilic carbon atom of the carbonyl group is a target for various nucleophiles. This includes reactions such as cyanohydrin formation, Wittig reactions, and condensation reactions.

Mannich-type reactions, a prominent example of a condensation reaction, are feasible with this compound. This reaction involves the aminoalkylation of an acidic proton located on the alpha-carbon of the ketone. The reaction typically requires formaldehyde and a primary or secondary amine (or ammonia) under acidic or basic conditions. The ketone is converted to its enol or enolate form, which then attacks the Eschenmoser salt or a pre-formed iminium ion, resulting in the formation of a β-aminoketone, known as a Mannich base.

The methylene (B1212753) group (–CH₂–) adjacent to the carbonyl group contains acidic α-hydrogens. These protons can be removed by a base to form an enolate, or in the presence of an acid, the ketone can tautomerize to its enol form. libretexts.orglibretexts.org This reactivity allows for substitution reactions at the alpha-position.

Alpha-Halogenation: This reaction can proceed under either acidic or basic conditions. libretexts.orgyoutube.com

Acid-Catalyzed: In the presence of an acid catalyst and a halogen (Cl₂, Br₂, I₂), the ketone forms an enol intermediate. youtube.com This enol then acts as a nucleophile, attacking the halogen to yield an α-halo ketone. libretexts.org This process is typically controllable, leading to mono-halogenation. youtube.com

Base-Promoted: In the presence of a base, an enolate ion is formed, which is a stronger nucleophile than the enol. youtube.com The enolate rapidly attacks the halogen. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogen, making subsequent halogenations faster. libretexts.org Therefore, base-promoted halogenation often leads to poly-halogenated products and can be difficult to control at the mono-substitution stage. youtube.com

Alpha-Alkylation: The enolate formed under basic conditions can also act as a nucleophile in Sₙ2 reactions with alkyl halides. This results in the formation of a new carbon-carbon bond at the alpha-position, elongating the alkyl chain.

Aromatic Ring Reactivity

The reactivity of the phenyl ring is heavily influenced by the three substituents: the 2-fluoro group, the 3-chloro group, and the 1-pentanoyl group.

In electrophilic aromatic substitution (SₑAr), an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The rate and position of this substitution are dictated by the existing substituents.

Substituent Effects:

Halogens (F, Cl): Both fluorine and chlorine are deactivating groups due to their inductive electron withdrawal, making the ring less reactive than benzene (B151609). wikipedia.org However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (arenium ion) when attack occurs at these positions. masterorganicchemistry.com

Pentanoyl Group (–C(O)R): The carbonyl group is strongly deactivating due to both inductive withdrawal and resonance withdrawal of electron density from the ring. It is a meta-director. masterorganicchemistry.com

The combined effect of these three groups makes the aromatic ring in this compound significantly electron-deficient and thus highly deactivated towards electrophilic attack. wikipedia.orgyoutube.com Any substitution would occur slowly and require harsh conditions. The directing effects of the substituents are summarized below for the available positions (C4, C5, C6).

| C6 | ortho | - | ortho | Activated by F (ortho) |

Considering the powerful meta-directing and deactivating nature of the pentanoyl group and the ortho, para-directing effects of the halogens, predicting the major product is complex. The directing effects often conflict. However, the strong deactivation of the ring makes such reactions synthetically challenging.

Aromatic rings that are electron-poor can undergo nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces a leaving group. wikipedia.org The presence of strong electron-withdrawing groups is crucial for this reaction to proceed. chemistrysteps.comnih.gov

The pentanoyl group at C1 strongly withdraws electron density from the ring, activating it for nucleophilic attack. This effect is most pronounced at the ortho and para positions. In this molecule, the fluorine at C2 is ortho to the pentanoyl group, and the chlorine at C3 is meta. The SₙAr mechanism proceeds via a two-step addition-elimination process, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

Leaving Group Ability: In SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and better able to stabilize the incoming negative charge. Consequently, fluoride is a much better leaving group than chloride in SₙAr reactions. masterorganicchemistry.com

Given that the fluorine atom is at an activated position (ortho to the carbonyl group) and is an excellent leaving group for SₙAr, it is the most likely site for nucleophilic aromatic substitution. A strong nucleophile, such as sodium methoxide (NaOCH₃) or an amine, would preferentially displace the fluoride at the C2 position over the chloride at the C3 position.

Carbon-Carbon Bond Cleavage and Rearrangement Reactions (e.g., Homologation)

Carbon-carbon bond cleavage in ketones such as this compound can be induced under specific conditions, often involving strong bases or specific catalysts. One notable reaction is the Haller-Bauer reaction, which involves the cleavage of a non-enolizable ketone in the presence of a strong base like sodium amide. libretexts.org While this compound is enolizable, harsh basic conditions can potentially lead to cleavage of the bond between the carbonyl carbon and the aromatic ring. This reaction is particularly useful for synthesizing carboxamides from aryl ketones. libretexts.org

Another relevant transformation is the Favorskii rearrangement, which is characteristic of α-halo ketones. libretexts.org Should this compound be halogenated at the α-position (the carbon adjacent to the carbonyl group), treatment with a base like an alkoxide could induce a rearrangement to form a carboxylic acid ester with a rearranged carbon skeleton. For instance, the reaction of an α-chloro ketone with sodium methoxide typically yields a methyl ester. libretexts.org

Homologation, the process of extending a carbon chain by a single methylene unit, can be achieved through various multi-step synthetic sequences. For a ketone like this compound, this could potentially be achieved through reactions like the Wittig reaction to form an alkene, followed by hydroboration-oxidation and subsequent oxidation to the homologous ketone.

Reaction Kinetics and Mechanistic Investigations

The kinetics of reactions involving this compound are significantly influenced by the electronic effects of the halogen substituents. The rate of reactions, such as halogenation at the α-carbon, is often independent of the halogen concentration but dependent on acid or base catalysis. libretexts.org This is because the rate-determining step is typically the formation of the enol or enolate intermediate.

Mechanistic investigations into the reactions of similar aromatic ketones reveal the following key aspects:

Nucleophilic Attack at the Carbonyl Carbon: The carbonyl group is electrophilic and susceptible to attack by nucleophiles. The rate of this attack is governed by the electronic nature of the aromatic ring and steric hindrance around the carbonyl group.

Enolate Formation: In the presence of a base, a proton can be abstracted from the α-carbon to form an enolate. The stability and reactivity of this enolate are crucial for reactions such as alkylation and halogenation. Unsymmetrical ketones can form different enolates (kinetic vs. thermodynamic) depending on the reaction conditions, which influences the regioselectivity of subsequent reactions. libretexts.org

Substitution Reactions: The aromatic ring can undergo electrophilic aromatic substitution, although the carbonyl group is deactivating. The directing effects of the existing chloro and fluoro substituents would guide the position of any new substituent.

Reaction TypeKey Mechanistic FeatureInfluencing Factors
α-HalogenationFormation of enol or enolate intermediateAcid/base catalysis, solvent
Nucleophilic AdditionElectrophilicity of the carbonyl carbonElectronic effects of substituents, steric hindrance
Enolate AlkylationSN2 reaction of the enolate nucleophileStrength of the base, nature of the alkylating agent

Influence of Halogens and Alkyl Chain on Reactivity and Selectivity

The reactivity and selectivity of this compound are intricately controlled by its structural features.

Influence of Halogens: The chloro and fluoro groups on the phenyl ring exert strong electronic effects. Both are electronegative and pull electron density from the ring through the inductive effect (-I effect). This makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles.

Fluorine (ortho position): The ortho-fluoro substituent has a strong electron-withdrawing inductive effect due to its high electronegativity. This can increase the reactivity of the carbonyl group.

Chlorine (meta position): The meta-chloro group also has an electron-withdrawing inductive effect, further enhancing the electrophilicity of the carbonyl carbon.

In nucleophilic aromatic substitution reactions, aryl halides are generally less reactive than alkyl halides because the halogen is attached to an sp² hybridized carbon, and resonance can give the C-X bond partial double bond character. quora.com However, the presence of multiple electron-withdrawing groups can activate the ring towards such reactions under specific conditions.

Influence of the Alkyl Chain (Pentanoyl Group): The pentanoyl group influences the reactivity in two primary ways:

Steric Hindrance: The alkyl chain provides steric bulk around the carbonyl group, which can hinder the approach of nucleophiles. quora.com Compared to a smaller ketone like acetophenone (B1666503), this compound would be expected to react more slowly with bulky nucleophiles.

Inductive Effect: The alkyl chain is electron-donating through an inductive effect (+I effect). This effect slightly reduces the partial positive charge on the carbonyl carbon, making it less reactive towards nucleophiles compared to an aldehyde. quora.com

FeatureEffectImpact on Reactivity
Ortho-Fluoro GroupStrong -I EffectIncreases carbonyl electrophilicity
Meta-Chloro GroupStrong -I EffectIncreases carbonyl electrophilicity
Pentanoyl Alkyl Chain+I EffectDecreases carbonyl electrophilicity
Pentanoyl Alkyl ChainSteric HindranceHinders nucleophilic attack

Applications of 1 3 Chloro 2 Fluorophenyl Pentan 1 One in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The structure of 1-(3-Chloro-2-fluorophenyl)pentan-1-one suggests its potential as a versatile synthetic intermediate. The ketone functional group is a reactive handle for a multitude of transformations. For instance, it can undergo reduction to the corresponding secondary alcohol, 1-(3-chloro-2-fluorophenyl)pentan-1-ol, which could then be used in esterification or etherification reactions. The carbonyl group can also serve as an electrophilic site for nucleophilic additions, such as Grignard or organolithium reagents, to extend the carbon skeleton.

Furthermore, the presence of halogen substituents on the phenyl ring offers additional avenues for synthetic diversification. The chlorine and fluorine atoms influence the electronic properties of the aromatic ring and can be targets for nucleophilic aromatic substitution under specific conditions, or participate in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, to form new carbon-carbon or carbon-heteroatom bonds.

A general synthesis for a related compound, 1-(3-Chloro-phenyl)-pentan-1-one, involves a Friedel-Crafts acylation reaction. smolecule.com This suggests a probable synthetic route to this compound would involve the acylation of 1-chloro-2-fluorobenzene (B165100) with valeryl chloride in the presence of a Lewis acid catalyst.

Table 1: Potential Reactions at the Ketone Functional Group

Reaction TypeReagents and ConditionsPotential Product
ReductionSodium borohydride (B1222165) (NaBH₄), Methanol1-(3-Chloro-2-fluorophenyl)pentan-1-ol
Grignard ReactionAlkyl or Aryl Magnesium Halide (R-MgX), Diethyl etherTertiary alcohol derivative
Wittig ReactionPhosphonium ylide (Ph₃P=CHR)Alkene derivative
Reductive AminationAmine (R-NH₂), Reducing agent (e.g., NaBH₃CN)Amine derivative

Building Block for Complex Polycyclic Systems and Heterocycles

The combination of a reactive ketone and a substituted aromatic ring makes this compound a potential building block for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems.

For instance, the ketone moiety can participate in condensation reactions with various binucleophiles to form heterocyclic rings. A classic example is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound (which could be derived from this compound) reacts with ammonia (B1221849) or a primary amine to form pyrroles. Similarly, reaction with hydrazine (B178648) could yield pyridazines, and with hydroxylamine, oxazines could be formed.

Intramolecular cyclization reactions are also a plausible pathway to polycyclic systems. For example, if a suitable functional group is introduced elsewhere in the molecule, it could react with the ketone or the aromatic ring to form a new ring system. A patent for a related compound, 2-(3-Chloro-propionyl)-4-fluorophenol, describes its use in the synthesis of 6-fluorochroman-4-one (B116969) through intramolecular cyclization, highlighting the potential for such transformations. chemicalbook.com

Table 2: Potential Heterocyclic Systems from this compound Derivatives

Heterocycle TypePotential Synthetic Strategy
PyrazoleCondensation of a 1,3-diketone derivative with hydrazine
IsoxazoleCondensation of a 1,3-diketone derivative with hydroxylamine
PyrimidineReaction of a chalcone (B49325) derivative with urea (B33335) or thiourea
QuinolineFriedländer annulation using an appropriately substituted derivative

Precursor for Chiral Auxiliaries and Ligands in Asymmetric Synthesis

While no specific research has been found detailing the use of this compound as a precursor for chiral auxiliaries or ligands, its structure contains elements that could be modified for such purposes. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org

Reduction of the ketone in this compound would generate a chiral secondary alcohol. This alcohol, if resolved into its individual enantiomers, could potentially serve as a chiral auxiliary or as a starting material for the synthesis of more complex chiral ligands. The presence of the halogenated phenyl group could influence the steric and electronic environment of the chiral center, which is a key factor in the effectiveness of a chiral auxiliary or ligand.

Design and Synthesis of Chemically Modifiable Frameworks for Material Science Precursors

The application of this compound in material science is not documented. However, halogenated aromatic compounds are known to be precursors for various functional materials. The chloro and fluoro substituents can influence properties such as liquid crystallinity, thermal stability, and electronic behavior.

Through polymerization or incorporation into larger macromolecular structures, frameworks derived from this compound could potentially be explored for applications in areas like organic electronics or specialty polymers. The reactive sites on the molecule would allow for chemical modification to tune the properties of the resulting materials. This remains a speculative area of application that would require significant future research.

Catalysis and Mechanistic Investigations Involving 1 3 Chloro 2 Fluorophenyl Pentan 1 One

Asymmetric Catalysis with Related Aryl Ketones

The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern organic synthesis, providing valuable building blocks for pharmaceuticals and other biologically active molecules. rsc.orgrsc.org A variety of catalysts, including biocatalysts and synthetic organocatalysts, have been developed for this purpose. biomedpharmajournal.orgnih.gov Although 1-(3-chloro-2-fluorophenyl)pentan-1-one has not been specifically reported as a substrate, studies on analogous halogenated acetophenones provide insight into its potential behavior in such reactions.

For instance, the asymmetric reduction of various prochiral ketones, including those with chloro and fluoro substituents, has been successfully achieved with high enantioselectivity using biocatalysts like baker's yeast or isolated ketoreductases. rsc.orgbiomedpharmajournal.org These enzymatic systems are often capable of accommodating a wide range of substrates. Similarly, organocatalytic systems, such as those based on oxazaborolidines (CBS reduction), have proven effective for the asymmetric reduction of aryl ketones bearing diverse substituents. rsc.orgnih.gov

The electronic properties imparted by the chloro and fluoro groups on the aromatic ring of this compound would likely influence its reactivity and the stereochemical outcome of an asymmetric reduction. The electron-withdrawing nature of these halogens can enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate.

Below is a table summarizing the asymmetric reduction of related prochiral ketones, which serves as a model for the potential catalytic transformation of this compound.

SubstrateCatalyst/BiocatalystProduct ConfigurationEnantiomeric Excess (ee)YieldReference
4'-ChloroacetophenoneBaker's Yeast with TBAF and PMHS(R)-1-(4-chlorophenyl)ethanol>70%>80% biomedpharmajournal.org
4'-ChloroacetophenonePlant Tissues (e.g., Malus pumila)(R)-1-(4-chlorophenyl)ethanol~98%~80% nih.gov
2-Chloro-1-phenylethanolChiral Lactam Alcohol derived Oxazaborolidine(S)-2-chloro-1-phenylethanol91-98%- nih.gov
2',3',4'-TrichloroacetophenoneDihydrophenazine-dependent ketoreductase (DhCR)(S)-alcohol>99%- rsc.org

This table is illustrative and based on related compounds, not this compound itself.

Use in Organocatalytic Transformations

The field of organocatalysis has expanded rapidly, with aryl ketones serving as key substrates in a multitude of reactions. One prominent area is the merger of photoredox catalysis and organocatalysis, which enables novel transformations by generating radical intermediates under mild conditions. nih.govthieme-connect.com

In a typical scenario, an aryl ketone can be activated through single-electron transfer from a photoexcited catalyst. thieme-connect.com This generates a ketyl radical, which can then participate in various coupling reactions. For example, the direct β-arylation of saturated ketones and aldehydes has been achieved by combining photoredox catalysis with enamine catalysis. nih.gov In this process, a β-enaminyl radical is generated from a separate ketone or aldehyde and couples with a radical anion derived from an aryl species. While not the primary radical source, an aryl ketone like this compound could potentially participate in such dual catalytic cycles, for instance, in the synthesis of γ-hydroxyketones.

Another emerging area is the use of N-heterocyclic carbenes (NHCs) in combination with photoredox catalysis. nih.gov In these reactions, an acyl azolium intermediate can be reduced to a stabilized radical that engages in coupling reactions. The substrate scope for the acyl component often includes various aryl groups, and while halogenated examples have shown lower yields in some cases, the methodology is broadly applicable. nih.gov The 3-chloro-2-fluorophenyl moiety of the target compound would introduce specific electronic and steric properties that could influence the efficiency of such transformations.

Metal-Catalyzed Reactions and Ligand Design Incorporating Similar Motifs

The 3-chloro-2-fluorophenyl group is a common feature in substrates for metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The presence of a halogen atom (in this case, chlorine) provides a handle for oxidative addition to a low-valent metal center, typically palladium or nickel.

For example, palladium-catalyzed cross-coupling reactions of aryl chlorides with various partners, such as cyanates, are well-established. mit.edu The reactivity in these reactions is influenced by the electronic nature of the substituents on the aryl ring. The 2-fluoro substituent, being strongly electron-withdrawing, would likely have a significant electronic impact on the reactivity of the C-Cl bond in a potential cross-coupling reaction involving this compound.

Furthermore, the 3-chloro-2-fluorophenyl motif itself can be a building block in the synthesis of more complex molecules and ligands for catalysis. For instance, compounds containing this moiety have been used in the preparation of pharmacologically active agents through multi-step synthetic sequences that often involve metal-catalyzed steps. researchgate.net

The design of ligands is crucial for controlling the outcome of metal-catalyzed reactions. While there are no specific reports of ligands derived directly from this compound, the incorporation of fluorinated and chlorinated phenyl groups into ligand scaffolds is a known strategy to modulate the electronic and steric properties of the catalyst. acs.orgnih.govmdpi.com For example, phosphinecarboxamides, which can act as ligands, have been synthesized via nickel-catalyzed cross-coupling of phosphine (B1218219) chlorides with isocyanates. acs.org The electronic properties of the 3-chloro-2-fluorophenyl group could be exploited in a similar fashion to fine-tune the catalytic activity of a metal complex.

Below is a table summarizing representative metal-catalyzed cross-coupling reactions involving substrates with similar chloro- and fluoro-phenyl motifs.

Aryl Halide SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
4-ChloroanisoleSodium CyanatePd₂(dba)₃ / LigandAryl Isocyanate mit.edu
Aryl Bromides/IodidesChloro(phenyl)germanesPd(dba)₂ / P(t-Bu)₃Biaryl nih.govfiu.edu
2-Nitrochlorobenzene3,4,5-Trifluorophenylboronic acidPalladium / Phosphinecarboxamide LigandBiaryl acs.org
Alkyl FluoridesAlkyl Grignard ReagentsCoCl₂ / LiI / 1,3-pentadieneAlkylated Product organic-chemistry.org

This table illustrates the types of catalytic reactions where a 3-chloro-2-fluorophenyl motif could be relevant.

Structure Reactivity Relationship Srr in 1 3 Chloro 2 Fluorophenyl Pentan 1 One Analogues

Impact of Halogen Position and Substitution Patterns on Chemical Properties

The presence and positioning of halogen atoms on the phenyl ring are primary determinants of the chemical properties of 1-(3-chloro-2-fluorophenyl)pentan-1-one analogues. Halogens exert strong inductive effects, withdrawing electron density from the aromatic ring and the adjacent carbonyl group. The ortho-fluorine and meta-chloro substituents in the parent compound create a unique electronic environment.

The reactivity of the carbonyl group is significantly influenced by this substitution pattern. The electron-withdrawing nature of both fluorine and chlorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the position of these halogens is critical. An ortho-substituent, like the fluorine atom, can also introduce steric hindrance, potentially shielding the reaction center.

Research on related α-halo ketones shows that bimolecular substitution reactions can be surprisingly insensitive to steric hindrance near the carbonyl group. researchgate.net The reactivity in electrophilic aromatic substitution (EAS) reactions is also heavily dependent on the halogen pattern. The electron-withdrawing halogens deactivate the ring towards electrophiles, and the substitution pattern directs incoming electrophiles to specific positions. Theoretical studies on substituted benzenes have shown that quantities like Hirshfeld charges on the ring's carbon atoms can be reliable descriptors of reactivity and regioselectivity. acs.org

Interactive Table: Halogen Substitution Effects on Carbonyl Reactivity

Analogue Structure Halogen Position Inductive Effect Steric Hindrance at Carbonyl Predicted Carbonyl Electrophilicity
1-(2-Fluorophenyl)pentan-1-one Ortho Strong High High
1-(3-Chlorophenyl)pentan-1-one Meta Moderate Low Moderate
1-(4-Fluorophenyl)pentan-1-one Para Strong Low High
This compound Ortho & Meta Very Strong High Very High

Effect of Alkyl Chain Length and Branching on Reactivity Profiles

The pentanoyl side chain of this compound also plays a significant role in modulating its reactivity. Variations in the length and branching of this alkyl group can alter reaction outcomes through both steric and electronic effects.

Alkyl Chain Length: Studies on various classes of organic molecules, including polythiophenes and ionically-functionalized polymers, have demonstrated that alkyl chain length can significantly influence molecular packing, conformation, and physical properties. nih.govrsc.org In the context of phenyl ketones, increasing the length of the alkyl chain (e.g., from a pentyl to a hexyl or heptyl group) can increase steric bulk, potentially hindering the approach of reactants to the carbonyl group or the aromatic ring. Conversely, shorter alkyl chains, such as in 1-(3-chloro-2-fluorophenyl)ethanone, would offer less steric hindrance. rsc.orgelsevierpure.com This reduced steric hindrance can facilitate easier interaction between molecules, potentially leading to faster reaction rates. rsc.org

Alkyl Chain Branching: Introducing branching in the alkyl chain, for instance, by replacing the pentyl group with a tert-pentyl group, dramatically increases steric hindrance around the carbonyl function. This increased bulk can impede nucleophilic attack at the carbonyl carbon and slow down reactions involving this site. For example, studies on α-halo ketones have noted that while reactivity is sometimes insensitive to steric hindrance, bulky groups like neopentyl adjacent to the carbonyl can impose conformational constraints that affect reaction pathways. researchgate.net The reduction of aromatic ketones to alkanes, a common transformation, can be influenced by the steric environment of the carbonyl group, affecting the efficacy of reagents used in reactions like the Clemmensen or Wolff-Kishner reductions. youtube.com

Interactive Table: Alkyl Chain Variation and Predicted Reactivity

Analogue Name Alkyl Chain Structure Relative Steric Hindrance Predicted Reactivity at Carbonyl
1-(3-Chloro-2-fluorophenyl)ethan-1-one -CH₃ Low High
1-(3-Chloro-2-fluorophenyl)propan-1-one -CH₂CH₃ Moderate Moderate-High
This compound -(CH₂)₃CH₃ Moderate Moderate

Computational Approaches to Structure-Reactivity Prediction

Modern computational chemistry provides powerful tools for predicting and rationalizing the structure-reactivity relationships of molecules like this compound. nih.gov Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are particularly valuable.

Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular geometries, determine electronic structures, and model reaction pathways. nanobioletters.comresearchgate.net For analogues of this compound, DFT can be employed to calculate key reactivity descriptors. researchgate.net These include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nanobioletters.com This allows for the prediction of where a molecule is likely to interact with other reactants.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Hirshfeld analysis) can quantify the electrophilicity of the carbonyl carbon and the nucleophilicity of different positions on the aromatic ring. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. nih.gov For a series of this compound analogues, a QSAR model could be developed by correlating experimentally determined reaction rates with calculated molecular descriptors (e.g., steric parameters, electronic properties, logP). nih.gov Four-dimensional QSAR (4D-QSAR) is an advanced method that incorporates ligand conformational flexibility and multiple alignment possibilities, making it particularly useful for flexible molecules and when receptor geometry is unknown. nih.gov Such models can be used as virtual screens to predict the reactivity of novel, unsynthesized analogues. nih.gov

Role of Steric and Electronic Effects on Reaction Pathways

The ultimate pathway a reaction follows is dictated by the combination of steric and electronic effects within the molecule. In this compound analogues, these effects are pronounced.

Electronic Effects: The primary electronic effect stems from the powerful electron-withdrawing nature of the ortho-fluorine and meta-chloro substituents. This effect is twofold:

Activation of the Carbonyl Group: The inductive withdrawal of electron density makes the carbonyl carbon highly electrophilic and thus more reactive towards nucleophiles.

Deactivation of the Aromatic Ring: The same inductive effect deactivates the phenyl ring towards electrophilic aromatic substitution (EAS). The combined directing influence of the ortho-fluoro (ortho-, para-directing) and meta-chloro (ortho-, para-directing) groups, along with the deactivating acyl group (meta-directing), results in complex regioselectivity for any potential EAS reactions.

Steric Effects: Steric hindrance primarily arises from the ortho-fluorine atom and the pentanoyl side chain.

Shielding of the Carbonyl Group: The ortho-fluorine atom can partially block the trajectory of incoming nucleophiles, potentially slowing down reactions at the carbonyl center despite its high electrophilicity.

Conformational Restrictions: The bulk of the acyl group can influence the preferred conformation of the molecule, affecting how it interacts with other molecules or surfaces. In reactions involving α-halo ketones, it has been observed that bulky groups adjacent to the carbonyl can impose conformational constraints that impede reactions. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.